molecular formula C7H2BrF4I B14889862 1-Bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene

1-Bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene

Cat. No.: B14889862
M. Wt: 368.89 g/mol
InChI Key: KJGDWDJSFHVFQM-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2BrF4I. This compound is characterized by the presence of bromine, fluorine, iodine, and trifluoromethyl groups attached to a benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compoundsThe reaction conditions often include the use of catalysts and specific solvents to achieve the desired product with high purity .

Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure safety and efficiency. The use of advanced techniques such as continuous flow reactors can enhance the production yield and reduce the environmental impact .

Chemical Reactions Analysis

1-Bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with proteins and other biomolecules, affecting their structure and function . These interactions can modulate biological pathways and lead to specific biological effects.

Comparison with Similar Compounds

1-Bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene is unique due to the presence of three different halogen atoms and a trifluoromethyl group on the benzene ring. Similar compounds include:

Properties

Molecular Formula

C7H2BrF4I

Molecular Weight

368.89 g/mol

IUPAC Name

1-bromo-2-fluoro-3-iodo-5-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2BrF4I/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H

InChI Key

KJGDWDJSFHVFQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)F)I)C(F)(F)F

Origin of Product

United States

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